

Application Notes and Protocols for Calcium Crimson Staining in Live Cells

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Compound of Interest

Compound Name: Calcium crimson

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These application notes provide a detailed protocol for the use of **Calcium Crimson**, a red fluorescent calcium indicator, for measuring intracellular calcium dynamics in live cells.

Calcium Crimson is an ideal probe for studies where cellular autofluorescence may be problematic due to its long excitation wavelength.

Introduction

Calcium Crimson is a fluorescent, single-wavelength calcium indicator with an excitation maximum at approximately 590 nm and an emission maximum at around 615 nm.^[1] It exhibits an increase in fluorescence intensity upon binding to Ca^{2+} .^[2] This property allows for the monitoring of changes in intracellular calcium concentration, a critical second messenger in numerous signaling pathways. **Calcium Crimson** is supplied as an acetoxymethyl (AM) ester, which is a cell-permeant form that can be passively loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.^[1] Its long excitation wavelength makes it particularly useful for experiments in tissues or cells with high levels of autofluorescence.^{[1][3]}

Properties of Calcium Crimson

Property	Value	Reference
Excitation Maximum (Ca ²⁺ -bound)	~586-590 nm	[2] [4]
Emission Maximum (Ca ²⁺ -bound)	~606-615 nm	[1] [4]
Dissociation Constant (K _d) for Ca ²⁺	See Table 2	[5]
Form	Acetoxymethyl (AM) ester	[2] [6]

Table 2: Dissociation Constants (K_d) of Calcium Crimson for Ca²⁺

Temperature	pH	K _d (nM)	Reference
11.5°C	-	261	[5]
39.7°C	-	204	[5]
-	6.42	571	[5]
-	7.40	269	[5]

Experimental Protocols

This section provides a detailed methodology for staining live cells with **Calcium Crimson AM**.

Reagent Preparation

Calcium Crimson AM Stock Solution (1-5 mM)

- Bring the vial of **Calcium Crimson**, AM to room temperature before opening.
- Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Vortex briefly to ensure complete dissolution.

- Store the stock solution in small aliquots at -20°C, protected from light and moisture.^{[7][9]} Avoid repeated freeze-thaw cycles.

Pluronic® F-127 Stock Solution (20% w/v in DMSO)

- Dissolve Pluronic® F-127 in DMSO to a final concentration of 20% (w/v). Gentle heating may be required.^[4]
- This solution acts as a dispersing agent to aid in the loading of the water-insoluble **Calcium Crimson** AM into cells.^[4]
- Store at room temperature. The solution may solidify at lower temperatures; if so, warm to room temperature before use.^{[10][11]}

Loading Buffer

- Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice suitable for your cells.
- On the day of the experiment, prepare the final loading solution. For a final **Calcium Crimson** concentration of 1-10 µM, dilute the stock solution accordingly.
- To aid in the dispersion of the dye, first mix the **Calcium Crimson** AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the loading buffer.^{[7][8][9]} This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
- The final concentration of **Calcium Crimson** AM should be empirically determined for each cell type, but a starting concentration of 1-5 µM is recommended.^{[9][11]} Note that some protocols for other AM ester dyes suggest a final concentration up to 10 µM.^[11]

Cell Staining Protocol

- Plate cells on coverslips or in imaging dishes and allow them to adhere overnight in a suitable culture medium.
- On the day of the experiment, aspirate the culture medium.
- Wash the cells once with the physiological buffer.

- Add the prepared loading buffer containing **Calcium Crimson** AM and Pluronic® F-127 to the cells.
- Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[9][12] The optimal loading time and temperature may vary depending on the cell type.[12] To reduce dye compartmentalization into organelles, incubation at room temperature is often recommended.[8][13]
- After incubation, aspirate the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.[12]
- Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the **Calcium Crimson** AM by intracellular esterases.[12]
- The cells are now ready for imaging.

Imaging Parameters

- Excitation: ~590 nm
- Emission: ~615 nm
- Microscope: A fluorescence microscope equipped with appropriate filters for red fluorescence is required. Confocal microscopy can be beneficial for reducing out-of-focus fluorescence.

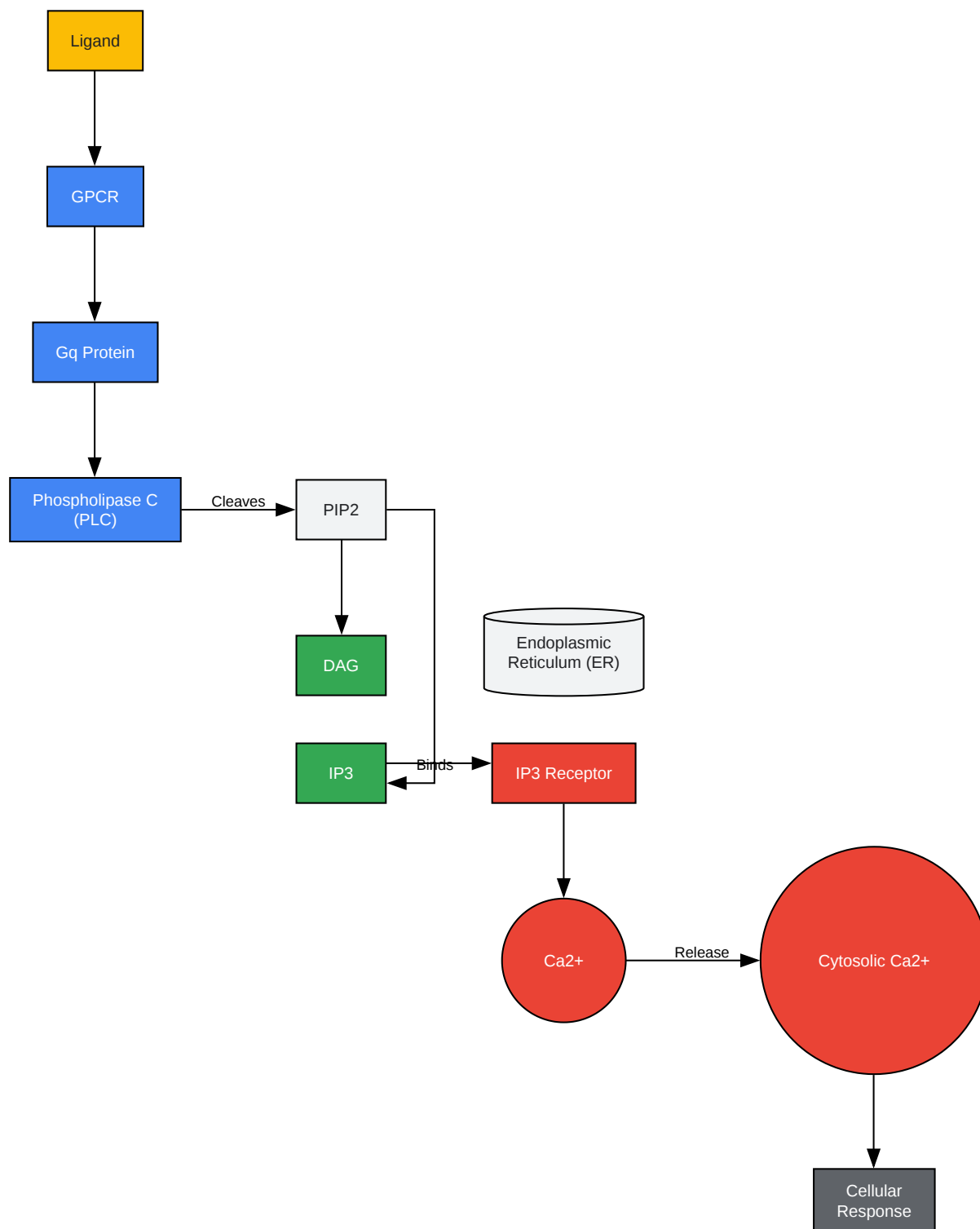
Troubleshooting

- Low Signal: Increase the concentration of **Calcium Crimson** AM or the incubation time. Ensure that the stock solution is not hydrolyzed by using anhydrous DMSO and proper storage.
- High Background: Ensure thorough washing after the loading step to remove all extracellular dye.
- Compartmentalization: The dye may accumulate in organelles. To minimize this, try lowering the loading temperature (e.g., to room temperature) and reducing the incubation time.[8][13]

Signaling Pathway and Experimental Workflow

GPCR-Mediated Calcium Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Activation of certain GPCRs (e.g., those coupled to Gq proteins) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected by **Calcium Crimson**.

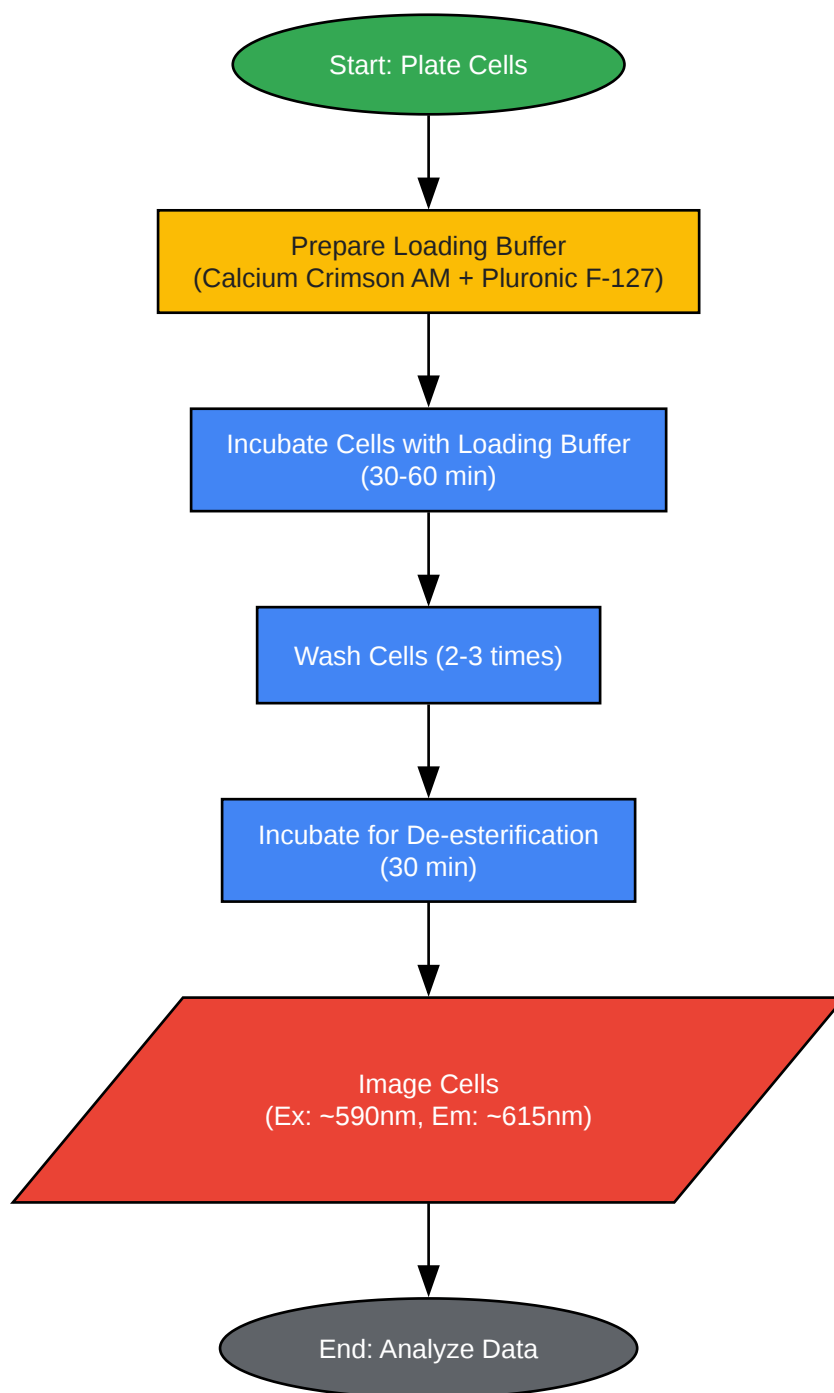


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Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the **Calcium Crimson** staining protocol for live cells.



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Caption: Experimental workflow for **Calcium Crimson** staining.

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